molecular formula C20H20N2OS B2528852 N-(2-phenylethyl)-3-(quinolin-2-ylsulfanyl)propanamide CAS No. 671198-71-3

N-(2-phenylethyl)-3-(quinolin-2-ylsulfanyl)propanamide

Cat. No. B2528852
CAS RN: 671198-71-3
M. Wt: 336.45
InChI Key: AROBIVJUSFUVTB-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)-3-(quinolin-2-ylsulfanyl)propanamide is a compound that can be categorized within the broader class of quinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. For instance, N-(quinolin-8-yl)benzenesulfonamides have been identified as suppressors of the NFkappaB pathway, which is a pivotal signaling system involved in inflammation and cancer . Similarly, quinoline derivatives have been synthesized and tested for various biological activities, including leishmanicidal and anticancer properties .

Synthesis Analysis

The synthesis of quinoline derivatives often involves chemoselective reactions with soft electrophiles, as demonstrated in the preparation of a series of N-alkyl-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)]acetamides . These methods can potentially be adapted for the synthesis of N-(2-phenylethyl)-3-(quinolin-2-ylsulfanyl)propanamide, although the specific synthesis route for this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a quinoline moiety, which is a fused ring system combining a benzene ring with a pyridine ring. The crystal structure of related compounds, such as 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, has been determined using techniques like single crystal X-ray diffraction . These structural analyses are crucial for understanding the interaction of these molecules with biological targets.

Chemical Reactions Analysis

Quinoline derivatives can participate in various chemical reactions, including interactions with DNA and other biomolecules. For example, a copper complex with N-quinolin-8-yl-p-toluenesulfonamide was studied for its interaction with DNA and hydrogen peroxide, although it did not cleave DNA in the presence of hydrogen peroxide . These interactions are important for the biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents on the quinoline ring can significantly alter these properties. For instance, the introduction of electron-donating or electron-withdrawing groups can affect the compound's reactivity and interaction with biological targets . Understanding these properties is essential for the development of quinoline-based therapeutics.

Scientific Research Applications

Anticancer Activity

Research on compounds structurally related to N-(2-phenylethyl)-3-(quinolin-2-ylsulfanyl)propanamide, such as quinoxaline derivatives, has shown significant potential in anticancer activities. A study by El Rayes et al. (2019) detailed the synthesis of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and their corresponding hydrazides and N-alkyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanamides. These compounds exhibited notable antiproliferative activity against human HCT-116 and MCF-7 cell lines, with some derivatives showing IC50 values in the low microgram per milliliter range, comparable to the reference drug doxorubicin. The study highlighted the quinoxaline ring as a promising scaffold for developing peptidomimetic anticancer agents (El Rayes et al., 2019).

Fluorescent Chemosensors

Compounds with quinoline moieties, akin to N-(2-phenylethyl)-3-(quinolin-2-ylsulfanyl)propanamide, have been explored for their utility as chemosensors. Kim et al. (2016) developed a fluorescent chemosensor based on quinoline for Zn2+ detection in aqueous media. The chemosensor exhibited significant fluorescence enhancement upon Zn2+ binding, demonstrating its potential for environmental and biological applications in detecting and quantifying Zn2+ ions, especially distinguishing them from Cd2+ ions (Kim et al., 2016).

Antimicrobial and Antiprotozoal Agents

Quinoxaline-based compounds have also shown promising results as antimicrobial and antiprotozoal agents. Patel et al. (2017) synthesized a series of N-(substituted-phenyl)-2-[5-(quinoxalin-2-yloxymethyl)-[1,3,4] oxadiazol-2-ylsulfanyl]-acetamides, which exhibited significant antibacterial, antifungal, and anti-Trypanosoma cruzi activities. These findings suggest the potential of quinoxaline derivatives in developing new therapeutic agents against infectious diseases (Patel et al., 2017).

Corrosion Inhibition

Quinoline derivatives have been investigated for their corrosion inhibition properties, which could have implications in material science and engineering. Saliyan and Adhikari (2008) studied quinolin-5-ylmethylene-3-{[8-(trifluoromethyl)quinolin-4-yl]thio}propanohydrazide and found it to be an excellent corrosion inhibitor for mild steel in acidic media. The study suggested that the inhibitor works by adsorbing onto the metal surface, acting primarily as an anodic inhibitor (Saliyan & Adhikari, 2008).

Multianalyte Sensing

Quinoline-based compounds have been utilized in the development of sensors capable of detecting multiple analytes, including moisture, phosgene, and metal ions. Kaushik et al. (2021) reported an organic molecule-based sensor capable of detecting moisture, phosgene, and differentiating between divalent and trivalent metal ions, highlighting the versatility and potential of quinoline derivatives in sensor technology (Kaushik et al., 2021).

properties

IUPAC Name

N-(2-phenylethyl)-3-quinolin-2-ylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS/c23-19(21-14-12-16-6-2-1-3-7-16)13-15-24-20-11-10-17-8-4-5-9-18(17)22-20/h1-11H,12-15H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AROBIVJUSFUVTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CCSC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-phenylethyl)-3-(quinolin-2-ylsulfanyl)propanamide

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